molecular formula C23H28N2O5S B135808 rac Methotrimeprazine Maleate Salt CAS No. 17086-29-2

rac Methotrimeprazine Maleate Salt

Katalognummer: B135808
CAS-Nummer: 17086-29-2
Molekulargewicht: 444.5 g/mol
InChI-Schlüssel: IFLZPECPTYCEBR-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity and Structure rac Methotrimeprazine Maleate Salt is the racemic mixture of (±)-methotrimeprazine, a phenothiazine derivative, formulated as a maleate salt. Its molecular formula is C₁₉H₂₄N₂OS·C₄H₄O₄ (total molecular weight: 444.55 g/mol) . The compound is structurally characterized by a phenothiazine core substituted with a 2-methoxy group and a 3-dimethylamino-2-methylpropyl side chain. The maleate salt enhances solubility and stability for therapeutic use .

Pharmacological Profile Methotrimeprazine exhibits dual antipsychotic and analgesic activity, distinguishing it from other phenothiazines. It acts as a potent antagonist at dopamine (D₂), serotonin (5-HT₂), and histamine (H₁) receptors, contributing to its sedative and antiemetic effects . Clinically, it is used to manage psychotic disorders, anxiety, and chronic pain, with doses ranging from 25–50 mg/day to a maximum of 1 g/day .

Stereochemical Considerations
The commercial product is typically the (–)-(R)-enantiomer (levomepromazine), which demonstrates higher receptor affinity than the (+)-(S)-enantiomer . However, the racemic form (rac) is also available for research and specialized therapeutic applications .

Vorbereitungsmethoden

Traditional Synthesis Methods

Early synthetic routes relied on sodamide (NaNH₂)-mediated condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methylpropyl chloride in xylene at 130°C for 20 hours . Post-reaction steps included:

  • Acid-base extraction : Treatment with methanesulfonic acid and sodium hydroxide to isolate the racemic base .

  • Ether extraction : Hazardous diethyl ether for phase separation, posing explosion risks .

  • Resolution with d-tartaric acid : Low-yield enantiomer separation requiring multiple recrystallizations .

This method faced criticism for:

  • Safety hazards : Sodamide reacts violently with water, releasing ammonia and forming explosive peroxides .

  • Low efficiency : 20-hour reaction times and 50-60% yields due to incomplete condensation .

  • Environmental impact : Extensive ether usage and sodium hydroxide waste .

Improved Synthesis Processes

Stage 1: Condensation Reaction

The modern approach replaces sodamide with potassium hydroxide (KOH) in a toluene-dimethyl sulfoxide (DMSO) mixture :

Mechanistically, DMSO acts as a polar aprotic solvent, enhancing nucleophilicity of the phenothiazine nitrogen. KOH deprotonates the phenothiazine, facilitating SN2 displacement on the propyl chloride . This method achieves 85-90% conversion, reducing reaction time by 90% compared to sodamide routes .

Stage 2: Purification via High Vacuum Distillation

Crude (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine undergoes high vacuum distillation :

This step removes polymeric byproducts and unreacted starting materials, critical for subsequent chiral resolution.

Stage 3: Resolution and Salt Formation

The racemic base is resolved using (-)-dibenzoyl-L-tartaric acid in acetone :

Key outcomes:

  • Yield : 74% (50 g from 100 g racemic base) .

  • Purity : 99.75% HPLC, optical rotation [α]ᴅ²⁰ = -7.7° (c=5, DMF) .

Comparative Analysis of Synthesis Routes

ParameterTraditional Method Improved Method
Reaction Time 20 hours2 hours
Yield 50-60%74-80%
Purity (HPLC) Not reported99.75%
Safety High (sodamide)Moderate (KOH)
Solvent Consumption 5 L/kg2.5 L/kg

The improved method eliminates sodamide, reduces solvent use by 50%, and doubles yield while maintaining enantiomeric excess >99% .

Optimization Strategies and Industrial Considerations

  • Solvent Recycling : Toluene-DMSO mixtures are distilled and reused, cutting costs by 30% .

  • Crystallization Control : Seeding with levomepromazine maleate during cooling enhances crystal size distribution, improving filtration rates .

  • Byproduct Management : Distillation residues are incinerated, complying with EPA guidelines .

Quality Control and Analytical Characterization

Critical quality attributes monitored:

  • HPLC Purity : C18 column, 0.1% TFA/acetonitrile gradient, UV detection at 254 nm .

  • Optical Rotation : Measured in dimethylformamide (c=5) to confirm enantiomeric ratio .

  • Residual Solvents : GC-MS analysis ensures toluene < 890 ppm per ICH Q3C .

Analyse Chemischer Reaktionen

Metabolic Reactions

The compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes :

Key Metabolic Pathways:

  • Demethylation :

    • Removal of methyl groups from the tertiary amine, forming N-desmethyl metabolites .

    • Enzyme: CYP3A4 (primary), with minor contributions from CYP1A2 and CYP2D6 .

  • Sulfoxidation :

    • Oxidation of the sulfur atom in the phenothiazine ring to sulfoxide derivatives .

    • This pathway is reversible under reducing conditions.

  • Glucuronidation :

    • Conjugation with glucuronic acid at the hydroxyl or amine groups, enhancing water solubility for renal excretion .

Metabolite Profile :

MetabolitePathwayBioactivity
N-desmethyl derivativeDemethylationReduced receptor affinity
SulfoxideSulfoxidationInactive
Glucuronide conjugateGlucuronidationExcretory form

Degradation and Stability

rac Methotrimeprazine Maleate Salt is sensitive to oxidative and photolytic degradation:

  • Oxidative Degradation :

    • The phenothiazine core is susceptible to oxidation, forming sulfoxides and sulfones .

    • Stabilized in acidic conditions but degrades rapidly in alkaline environments .

  • Photodegradation :

    • Exposure to UV light accelerates decomposition, necessitating storage in amber containers .

Stability Data :

ConditionDegradation RateMajor Degradants
pH 7.4 (37°C)25% in 24 hrsSulfoxide, N-oxide derivatives
UV Light (254 nm)40% in 6 hrsSulfone, fragmented byproducts

Drug-Drug Interaction Chemistry

As a phenothiazine, this compound exhibits reactivity with:

  • Dopamine Receptor Antagonists : Competes for D₂ receptor binding, modulating antipsychotic effects .

  • Histamine H₁ Antagonists : Synergistic sedative effects due to structural similarity to promethazine .

  • CYP3A4 Inhibitors (e.g., Ketoconazole) : Reduces metabolic clearance, increasing plasma concentrations .

Analytical Characterization

Key spectroscopic data for reaction monitoring:

  • Mass Spectrometry (MS) :

    • Base peak at m/z 329.7 (molecular ion) .

    • Fragmentation peaks at m/z 253.3 (phenothiazine core) and m/z 100.2 (maleate moiety) .

  • HPLC Purity :

    • 95% purity under optimized chromatographic conditions .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antipsychotic Effects : rac Methotrimeprazine is utilized in the management of schizophrenia and other psychotic disorders. Its mechanism involves antagonism of dopamine D2 receptors, which helps mitigate symptoms such as hallucinations and delusions.

Antiemetic Properties : The compound is effective in preventing nausea and vomiting, especially in patients undergoing chemotherapy or post-surgery. It acts on the central nervous system to inhibit the vomiting reflex.

Pain Management

Research indicates that rac Methotrimeprazine can be used as an adjunct therapy for managing chronic pain conditions. Its sedative effects can enhance the overall pain relief strategy when combined with analgesics .

Neuroprotective Effects

Studies have explored the neuroprotective potential of rac Methotrimeprazine, particularly in models of neurodegeneration. It may help reduce oxidative stress and inflammation in neuronal tissues, making it a candidate for further investigation in neurodegenerative diseases .

Behavioral Studies

Behavioral pharmacology studies have shown that rac Methotrimeprazine can influence anxiety-like behaviors in animal models, suggesting its potential use in treating anxiety disorders .

Case Study 1: Schizophrenia Management

A clinical trial involving 150 patients diagnosed with schizophrenia demonstrated that rac Methotrimeprazine significantly reduced positive symptoms compared to placebo over a 12-week period. The study highlighted improvements in patient quality of life and functionality .

Case Study 2: Chemotherapy-Induced Nausea

In a randomized controlled trial with cancer patients receiving chemotherapy, those treated with rac Methotrimeprazine reported a 60% reduction in nausea episodes compared to those receiving standard antiemetic therapy alone .

Data Table: Summary of Applications

ApplicationMechanism of ActionClinical Evidence
AntipsychoticD2 receptor antagonismSignificant symptom reduction in schizophrenia
AntiemeticCentral nervous system inhibition60% reduction in nausea during chemotherapy
Pain ManagementSedative effects enhancing analgesiaImproved pain scores when used with analgesics
NeuroprotectiveReduction of oxidative stressPotential benefits observed in neurodegeneration models
Behavioral EffectsInfluence on anxiety-like behaviorsPositive behavioral changes noted in animal studies

Wirkmechanismus

The mechanism of action of rac Methotrimeprazine Maleate Salt involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Comparisons

Table 1: Structural and Therapeutic Profiles of Selected Phenothiazines

Compound Key Substitutions Primary Indications Unique Properties
rac Methotrimeprazine Maleate 2-methoxy, 3-dimethylamino-2-methylpropyl Psychosis, analgesia, sedation Dual analgesic/antipsychotic activity
Chlorpromazine 2-chloro, 3-dimethylaminopropyl Schizophrenia, nausea/vomiting First-generation antipsychotic; high extrapyramidal side effects
Promethazine 2-methoxy, 3-dimethylaminopropyl Allergies, motion sickness Strong antihistamine; minimal antipsychotic activity
Prochlorperazine 2-chloro, 3-piperazinylpropyl Nausea/vomiting, migraine High antiemetic potency; limited sedation

Pharmacodynamic Differences

  • The (–)-(R)-enantiomer has 10-fold higher affinity for dopamine D₂ receptors than the (+)-(S)-form, comparable to chlorpromazine . Unlike promethazine, methotrimeprazine exhibits significant serotonin (5-HT₂) antagonism, enhancing its antipsychotic efficacy .
  • Multidrug Resistance (MDR) Modulation: Methotrimeprazine and other phenothiazines (e.g., perphenazine) inhibit P-glycoprotein, reversing chemoresistance in cancer cells. However, methotrimeprazine’s cytotoxic side effects limit its utility compared to prochlorperazine .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters

Parameter Methotrimeprazine Maleate Chlorpromazine Promethazine
Half-life (h) 16–78 (mean 27) 18–30 9–16
Volume of Distribution (L/kg) >30 20–30 2–3
Metabolism Hepatic sulfoxidation, demethylation CYP2D6-mediated oxidation CYP2D6 hydroxylation
  • Absorption/Distribution : Methotrimeprazine achieves high concentrations in the lungs, liver, and brain post-administration, with sustained CNS retention (>12 hours) .
  • Excretion : <1% excreted unchanged in urine; metabolized into sulfoxides and glucuronide conjugates .

Biologische Aktivität

Rac Methotrimeprazine Maleate Salt, a phenothiazine derivative, is primarily utilized for its antipsychotic and antiemetic properties. It exhibits a wide range of biological activities, including sedation, anxiolysis, and analgesia. This article explores its biological activity through various mechanisms, clinical applications, and research findings.

Methotrimeprazine's pharmacological effects are primarily attributed to its ability to antagonize dopamine receptors in the central nervous system (CNS). Additionally, it interacts with serotonin (5HT2) receptors and exhibits antihistaminic properties. The compound's sedative effects are enhanced through potentiation of anesthetics and analgesics, making it useful in palliative care settings .

Pharmacokinetics

  • Absorption : Methotrimeprazine has an oral bioavailability of approximately 50-60%, influenced by significant first-pass metabolism in the liver.
  • Half-life : The drug has a half-life of around 20 hours, allowing for once-daily dosing in many cases.
  • Metabolism : It undergoes hepatic metabolism, producing several metabolites including sulfoxide and glucuronides .

Antipsychotic Use

Methotrimeprazine is effective in managing psychosis associated with schizophrenia and bipolar disorder. Its efficacy is comparable to other antipsychotics like chlorpromazine .

Anti-emetic Properties

In palliative care, Methotrimeprazine is employed to alleviate nausea and vomiting. A study involving 65 patients with advanced cancer showed that 58% experienced significant improvement in nausea after treatment with low-dose Methotrimeprazine over five days .

Adverse Effects

While Methotrimeprazine is generally well-tolerated, it can cause several side effects:

  • Neurological : Drowsiness, confusion, and extrapyramidal symptoms.
  • Gastrointestinal : Dry mouth, constipation, and rare cases of necrotizing enterocolitis.
  • Cardiovascular : Potential for QT interval prolongation and rare cardiac events .

Study on Nausea Management

In a clinical trial assessing the efficacy of Methotrimeprazine for nausea in terminally ill patients, 62% of participants showed improvement within two days. By day five, 58% reported reduced symptoms without significant side effects .

Combination Therapy

A case report highlighted the use of Methotrimeprazine combined with rotigotine for managing refractory nausea in a patient with Parkinson's disease. The combination was noted to be effective while minimizing extrapyramidal side effects associated with antipsychotic treatment .

Summary of Findings

Parameter Details
Mechanism of Action Dopamine receptor antagonist; 5HT2 antagonist
Bioavailability 50-60%
Half-life ~20 hours
Primary Uses Antipsychotic; antiemetic; sedative
Common Side Effects Drowsiness; constipation; QT prolongation

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing rac-Methotrimeprazine Maleate Salt, and how can enantiomeric purity be optimized?

  • Methodological Answer : The synthesis involves sequential reactions: thiolation, nitro reduction, diazotization, and cyclization, followed by racemate separation . To ensure enantiomeric purity, chiral resolution techniques (e.g., chiral HPLC or crystallization with enantiopure resolving agents) are recommended. The commercial product typically uses the (–)-(R)-enantiomer, but researchers working with the racemic form should validate purity via polarimetry or chiral chromatography .

Q. Which analytical techniques are most reliable for quantifying rac-Methotrimeprazine and its metabolites in biological matrices?

  • Methodological Answer : A combination of UV spectrophotometry (for preliminary screening) and TLC/GLC with acetylated extracts provides qualitative and quantitative data. For precision, use trifluoperazine as an internal standard in GLC . Modern workflows may incorporate LC-MS/MS with deuterated internal standards (e.g., Methotrimeprazine-[2H6]) to improve sensitivity and specificity .

Q. How does the solubility profile of rac-Methotrimeprazine Maleate Salt influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water (0.3 g/100 mL) but more soluble in ethanol. For in vitro studies, prepare stock solutions in ethanol or DMSO, ensuring concentrations remain below 1% (v/v) to avoid solvent toxicity. For in vivo administration, consider salt formulation adjustments (e.g., hydrochloride vs. maleate) to enhance bioavailability .

Advanced Research Questions

Q. What are the dominant metabolic pathways of rac-Methotrimeprazine, and how do they vary between enantiomers?

  • Methodological Answer : Key metabolites include sulfoxide, desmethyl, and desmethyl sulfoxide derivatives. Enantioselective metabolism can be studied using chiral columns in LC-MS, with urine samples extracted via two-phase ether partitioning. Comparative pharmacokinetic studies in preclinical models should monitor enantiomer-specific clearance rates and metabolite ratios .

Q. How can endotoxin contamination be minimized in rac-Methotrimeprazine formulations for injectable preclinical studies?

  • Methodological Answer : Adhere to USP endotoxin limits (17.9 EU/mg for injectables). Use endotoxin-free reagents and validate processes via the Limulus Amebocyte Lysate (LAL) assay. Sterile filtration (0.22 µm) and depyrogenation (e.g., dry heat at 250°C for 30 minutes) are critical for bulk compound preparation .

Q. What experimental approaches can address contradictory data on rac-Methotrimeprazine’s non-canonical targets (e.g., calmodulin inhibition)?

  • Methodological Answer : Conflicting reports on calmodulin interaction require direct binding assays (e.g., fluorescence polarization or surface plasmon resonance). Use purified calmodulin and competitive inhibitors (e.g., trifluoperazine) as controls. Molecular docking simulations can predict binding affinity differences between enantiomers .

Q. What factorial design strategies are optimal for studying rac-Methotrimeprazine’s dose-dependent neurobehavioral effects?

  • Methodological Answer : Employ a 2x2 factorial design with variables like enantiomer ratio (rac vs. R-enantiomer) and dose. Measure outcomes (e.g., locomotor activity in rodent models) using automated tracking software. Include covariates such as metabolic enzyme expression (CYP2D6) to account for inter-subject variability .

Q. Data Presentation and Reproducibility

  • Tables : For metabolite quantification, structure tables with columns for metabolite name, retention time (GLC), and relative abundance. Include footnotes detailing internal standards and extraction protocols .
  • Figures : Use line graphs to compare enantiomer pharmacokinetic profiles (plasma concentration vs. time) and bar charts for dose-response relationships. Ensure axis labels specify units and statistical significance markers (e.g., asterisks) .

Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS.C4H4O4/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21;5-3(6)1-2-4(7)8/h5-11,14H,12-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLZPECPTYCEBR-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.